![molecular formula C8H9ClO2 B084136 3-Chloro-4-methoxybenzyl alcohol CAS No. 14503-45-8](/img/structure/B84136.png)
3-Chloro-4-methoxybenzyl alcohol
Overview
Description
“3-Chloro-4-methoxybenzyl alcohol” is an organic compound with the empirical formula C8H9ClO2 . It has a molecular weight of 172.61 . The compound is in liquid form and has a refractive index of 1.566 .
Molecular Structure Analysis
The SMILES string for “3-Chloro-4-methoxybenzyl alcohol” is COc1ccc(CO)cc1Cl
. This indicates that the molecule consists of a benzene ring substituted with a methoxy group (OCH3) and a chloro group (Cl) at positions 3 and 4 respectively, and a hydroxymethyl group (CH2OH) at position 1.
Chemical Reactions Analysis
Alcohols like “3-Chloro-4-methoxybenzyl alcohol” can undergo a variety of reactions. They can be converted into alkyl halides, tosylates, esters, and can undergo dehydration to yield alkenes . The specific reactions that “3-Chloro-4-methoxybenzyl alcohol” undergoes would depend on the reaction conditions and the other reactants present.
Physical And Chemical Properties Analysis
“3-Chloro-4-methoxybenzyl alcohol” is a liquid with a density of 1.274 g/mL at 25 °C . It has a refractive index of 1.566 .
Scientific Research Applications
Organic Synthesis
This compound can be used as a reagent in various organic reactions . For instance, it can be used in the synthesis of quinolines .
Fragrance and Flavorant
3-Chloro-4-methoxybenzyl alcohol can be used as a fragrance and flavorant . It can contribute to the aroma profile of various products.
Catalyst in Alkylation Reactions
The compound can be used in alkylation reactions of benzene with methanol to generate high-value-added toluene and xylene . This process is primarily achieved using solid acids like H-ZSM-5 zeolites as catalysts .
Cloud Point Extraction Method
The compound has been used in the development of a cloud point extraction method for the determination of Pb+2 Ion . This method was successfully applied for the determination of trace levels of lead ion in samples from an electrical power plant .
Building Block in Chemical Synthesis
3-Chloro-4-methoxybenzyl alcohol can serve as a building block in chemical synthesis . It can be used to prepare a variety of other compounds for further research and development.
Research in Green Tea Aroma
The compound might be involved in the aroma profile of green tea . Further research could explore its role in the sensory characteristics of various types of tea.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Related compounds have been implicated in various biochemical pathways, including those involved in cellular metabolism and signal transduction .
Pharmacokinetics
Similar compounds have been shown to exhibit good absorption and distribution profiles, undergo metabolic transformations, and be excreted from the body .
Result of Action
Related compounds have been shown to exert various biological effects, including inhibition of cell proliferation .
properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHJVLGDHRXGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401827 | |
Record name | 3-Chloro-4-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxybenzyl alcohol | |
CAS RN |
14503-45-8 | |
Record name | 3-Chloro-4-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloro-4-methoxyphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the production of 3-chloro-4-methoxybenzyl alcohol by Bjerkandera adusta?
A1: Bjerkandera adusta produces a range of chlorinated aromatic compounds, including 3-chloro-4-methoxybenzyl alcohol (3-chloro-p-anisyl alcohol) [, ]. What makes this finding noteworthy is that these halogenated compounds are being produced even with very low chloride concentrations in the growth medium []. This suggests the fungus may possess efficient mechanisms for halogenation and could be a potential source of novel halogenated compounds.
Q2: Are there any other interesting halogenated compounds produced by Bjerkandera adusta?
A2: Yes, in addition to 3-chloro-4-methoxybenzyl alcohol, Bjerkandera adusta produces other intriguing halogenated compounds. When bromide is added to the growth medium, the fungus produces brominated analogs like 3-bromo-4-methoxybenzaldehyde and 3,5-dibromo-4-methoxybenzaldehyde. Interestingly, these specific brominated compounds have not been previously identified as naturally occurring products []. This highlights the potential of Bjerkandera adusta for biohalogenation and the discovery of novel compounds.
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